Dimethyl 2-(1H-1,2-diazepin-1-yl)but-2-enedioate
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Overview
Description
Dimethyl 2-(1H-1,2-diazepin-1-yl)but-2-enedioate is a chemical compound that belongs to the class of diazepines Diazepines are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(1H-1,2-diazepin-1-yl)but-2-enedioate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dicarboxylate ester with a diazepine precursor in the presence of a catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1H-1,2-diazepin-1-yl)but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The diazepine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
Dimethyl 2-(1H-1,2-diazepin-1-yl)but-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-(1H-1,2-diazepin-1-yl)but-2-enedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Diazepine: A similar seven-membered heterocyclic compound with two nitrogen atoms.
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms, known for its broad range of chemical and biological properties.
Benzodiazepines: A class of compounds with a benzene ring fused to a diazepine ring, widely used in medicine for their anxiolytic and sedative properties.
Uniqueness
Dimethyl 2-(1H-1,2-diazepin-1-yl)but-2-enedioate is unique due to its specific structure and the presence of ester functional groups. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
106349-91-1 |
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Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
dimethyl 2-(diazepin-1-yl)but-2-enedioate |
InChI |
InChI=1S/C11H12N2O4/c1-16-10(14)8-9(11(15)17-2)13-7-5-3-4-6-12-13/h3-8H,1-2H3 |
InChI Key |
SXJCLASGLOTWBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)N1C=CC=CC=N1 |
Origin of Product |
United States |
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